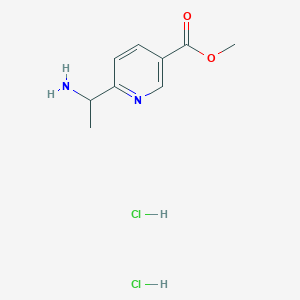![molecular formula C10H12Cl2N2O B6604154 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride CAS No. 859239-17-1](/img/structure/B6604154.png)
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Pyridin-3-yl)furan-2-yl]methanamine dihydrochloride (1-PFM-2HCl) is a small organic molecule composed of a nitrogen atom, two hydrogen atoms, a pyridine ring, a furan ring, and a methyl group. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. In
Aplicaciones Científicas De Investigación
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been widely used in scientific research due to its high solubility in water, high stability, and low toxicity. It has been used in a variety of applications, including the synthesis of other compounds, the study of enzyme kinetics, the study of protein-protein interactions, and the study of cell signaling pathways.
Mecanismo De Acción
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been shown to bind to a variety of proteins, including enzymes, receptors, and ion channels. Its binding to these proteins is thought to be mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and phospholipase A2. It has also been shown to modulate the activity of ion channels such as the voltage-gated calcium channels, and to modulate the activity of G-protein coupled receptors such as the muscarinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has a number of advantages for laboratory experiments. It is highly soluble in water, which makes it easy to work with in aqueous solutions. It is also highly stable, which makes it suitable for long-term storage. Additionally, it is non-toxic, which makes it safe to handle in the laboratory. The main limitation of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride is that it is not very selective in its binding to proteins, which can make it difficult to obtain specific results in laboratory experiments.
Direcciones Futuras
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has potential for a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. Possible future directions include the development of new synthesis methods, the study of its binding to other proteins, the development of new applications in drug discovery and development, and the development of new methods for the study of cell signaling pathways. Additionally, further research is needed to better understand its biochemical and physiological effects and to explore the potential of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride as a therapeutic agent.
Métodos De Síntesis
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 4-methoxy-2-methylpyridine with furan-2-carboxaldehyde in the presence of a base, such as pyridine, to form the intermediate product, 4-methoxy-2-methyl-5-(furan-2-yl)pyridine. This intermediate product is then reacted with hydrochloric acid to form 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride.
Propiedades
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZSVVQGPGXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Pyridin-3-yl)furan-2-yl]methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

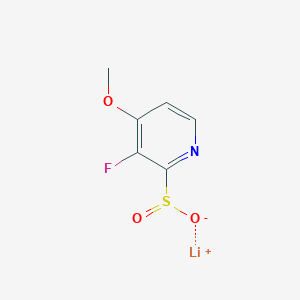
![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)

![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)
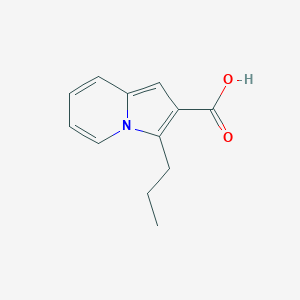
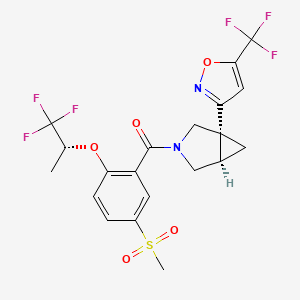
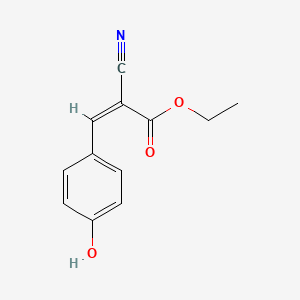
![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)

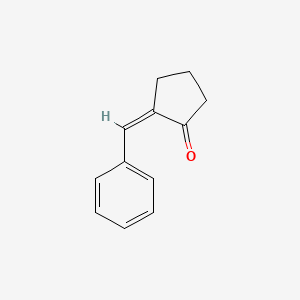
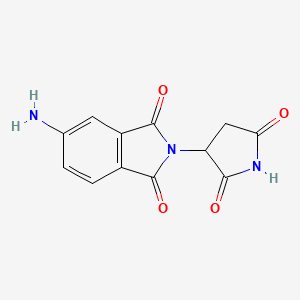
![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)
